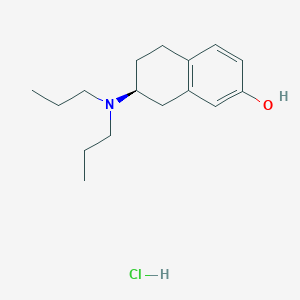

(S)-(-)-7-Hydroxy-DPAT hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGJJRWBJWNTG-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of action (S)-(-)-7-Hydroxy-DPAT dopamine D3 receptor

An In-Depth Technical Guide to the Mechanism of Action of (S)-(-)-7-Hydroxy-DPAT at the Dopamine D3 Receptor

Authored by: Gemini, Senior Application Scientist

Abstract

The dopamine D3 receptor (D3R) represents a critical therapeutic target for a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorder.[1][2] Understanding the specific interactions of ligands with this receptor is paramount for the development of next-generation therapeutics. (S)-(-)-7-Hydroxy-N,N-di-n-propyl-2-aminotetralin, commonly known as 7-OH-DPAT, is a cornerstone research tool, valued for its properties as a potent and selective agonist for the D3 receptor.[3][4][5] This technical guide provides a comprehensive examination of the mechanism of action of 7-OH-DPAT, designed for researchers, scientists, and drug development professionals. We will dissect its molecular profile, delineate the canonical and non-canonical signaling pathways it activates, and provide detailed, field-proven protocols for its characterization.

Molecular Profile and Receptor Selectivity of 7-OH-DPAT

7-OH-DPAT is a synthetic aminotetralin derivative that demonstrates high affinity and functional agonism at the dopamine D3 receptor.[4][5] Its utility in research is largely defined by its selectivity for the D3 subtype over other dopamine receptors, particularly the closely related D2 receptor.[3][5] While often referred to as "D3-selective," it is more accurately described as "D3-preferring," as it retains appreciable affinity for the D2 receptor at higher concentrations. The R-(+)-enantiomer exhibits a significantly higher affinity for D3 receptors compared to the S-(-)-enantiomer.[6]

Data Presentation: Binding Affinity Profile

The binding affinity of a ligand is quantified by its inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. The table below summarizes the representative Kᵢ values for 7-OH-DPAT at various human dopamine receptor subtypes, compiled from radioligand binding assays.

| Receptor Subtype | Representative Kᵢ (nM) | Selectivity Ratio (Kᵢ Dₓ / Kᵢ D₃) |

| Dopamine D3 | ~0.8 - 1.0 | 1 |

| Dopamine D2 | ~10 - 61 | ~12x - 76x |

| Dopamine D1 | ~650 | ~812x |

| Dopamine D4 | ~5,300 | ~6,625x |

Data compiled from sources.[3][5] Note that absolute Kᵢ values can vary based on experimental conditions, such as the radioligand used and tissue/cell preparation.

The Dopamine D3 Receptor Signaling Cascade

The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[7] These receptors are primarily located in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja, which are associated with emotion, motivation, and cognition.[1][2]

Upon activation by an agonist like 7-OH-DPAT, the D3 receptor undergoes a conformational change that allows it to couple with and activate inhibitory G proteins of the Gαi/o family.[1][7] This activation initiates a signaling cascade, the canonical pathway of which is the inhibition of adenylyl cyclase. This enzyme is responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, D3 receptor activation leads to a decrease in intracellular cAMP levels.[8][9] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability and gene expression.

Mandatory Visualization: Canonical D3 Receptor Signaling Pathway

Caption: Canonical Gi/o signaling pathway activated by 7-OH-DPAT at the D3 receptor.

Experimental Characterization of 7-OH-DPAT's Mechanism of Action

To rigorously define a ligand's mechanism of action, a multi-assay approach is required. We progress from confirming physical interaction (binding) to quantifying the immediate functional consequence (G-protein activation) and then measuring a key downstream cellular event (cAMP modulation).

Protocol 1: Determining Binding Affinity via Radioligand Binding Assay

This assay quantifies the affinity of 7-OH-DPAT for the D3 receptor by measuring its ability to compete with a radiolabeled ligand.

Scientific Rationale: The principle is competitive displacement. A fixed concentration of a high-affinity radioligand (e.g., [³H]spiperone) is incubated with membranes containing the D3 receptor.[10][11] Increasing concentrations of the unlabeled "cold" ligand (7-OH-DPAT) are added. The more potent 7-OH-DPAT is, the lower the concentration needed to displace the radioligand. The resulting data are used to calculate the IC₅₀, which is then converted to the Kᵢ.

Caption: General workflow for a competitive radioligand binding assay.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D3 receptor.[12][13]

-

Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) using a Polytron homogenizer.[12][14]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[14]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 150 µL membrane preparation, 50 µL assay buffer, and 50 µL radioligand (e.g., 0.5 nM [³H]-methylspiperone).[13][15]

-

Non-Specific Binding (NSB) Wells: Add 150 µL membrane preparation, 50 µL of a high concentration of a standard D2/D3 antagonist (e.g., 4 µM (+)-butaclamol or haloperidol), and 50 µL radioligand.[11][13]

-

Competition Wells: Add 150 µL membrane preparation, 50 µL of 7-OH-DPAT at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL radioligand.

-

-

Incubation:

-

Termination and Filtration:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Causality Insight: Pre-soaking with PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter, thereby improving the signal-to-noise ratio.[15]

-

Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.[13][14]

-

-

Quantification and Analysis:

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Subtract the NSB counts from all other counts to get specific binding.

-

Plot the percent specific binding against the log concentration of 7-OH-DPAT and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[13]

-

Protocol 2: Quantifying Functional Activity via [³⁵S]GTPγS Binding Assay

This functional assay provides a direct measure of G-protein activation, a proximal event following receptor stimulation.

Scientific Rationale: Agonist binding to a Gαi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit.[16][17] This assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[16] When the receptor is activated by 7-OH-DPAT, Gαi/o subunits bind [³⁵S]GTPγS. Because it cannot be hydrolyzed, the activated state accumulates, and the incorporated radioactivity can be measured as a direct index of receptor activation. This assay is particularly robust for Gαi/o-coupled receptors.[17]

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

-

Membrane Preparation: Prepare D3R-expressing membranes as described in Protocol 3.1.

-

Assay Setup (in a 96-well plate):

-

To each well, add assay buffer (containing HEPES, MgCl₂, NaCl), an excess of GDP (e.g., 10-30 µM), and varying concentrations of 7-OH-DPAT.

-

Causality Insight: The addition of GDP is crucial. It ensures that G proteins are in their inactive, GDP-bound state at the start of the assay, thereby lowering basal signaling and increasing the signal window for agonist-stimulated binding.

-

Add the membrane preparation to the wells.

-

-

Incubation:

-

Pre-incubate the plate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

-

Incubate for an additional 60 minutes at 30°C with gentle agitation.

-

-

Termination and Quantification:

-

Terminate the assay by rapid filtration through glass fiber filters, wash with ice-cold buffer, and quantify using a scintillation counter as described in Protocol 3.1.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of 7-OH-DPAT.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 7-OH-DPAT.

-

Protocol 3: Measuring Downstream Signaling via cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Scientific Rationale: Basal cAMP levels in cells are often too low to detect a further reduction. Therefore, the assay is designed to first stimulate adenylyl cyclase with an agent like forskolin, which dramatically increases intracellular cAMP.[8] The ability of the D3R agonist (7-OH-DPAT) to inhibit this forskolin-stimulated cAMP production is then measured. This provides a robust and quantifiable measure of functional Gαi/o coupling.

Caption: Workflow for a cell-based cAMP inhibition assay.

-

Cell Culture:

-

Assay Procedure:

-

Wash the cells to remove serum.

-

Prepare an induction buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX or Ro 20-1724.

-

Causality Insight: PDEs rapidly degrade cAMP. Including a PDE inhibitor prevents this degradation, stabilizing the cAMP signal and significantly enhancing the assay's sensitivity and dynamic range.[19]

-

Add the induction buffer containing various concentrations of 7-OH-DPAT to the cells and pre-incubate for 15-20 minutes.

-

Add a fixed concentration of forskolin (e.g., 10-20 µM) to all wells (except negative controls) to stimulate cAMP production.[19]

-

Incubate for 30 minutes at 37°C.[18]

-

-

Detection and Analysis:

-

Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence biosensor assay kit.[20][21]

-

Read the plate on a compatible microplate reader.

-

Plot the signal (representing cAMP levels) against the log concentration of 7-OH-DPAT. The data will show an inverted dose-response curve.

-

Fit the curve using non-linear regression to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion

The mechanism of action of (S)-(-)-7-Hydroxy-DPAT at the dopamine D3 receptor is characterized by high-affinity binding and functional agonism, which initiates a canonical Gαi/o-mediated signaling cascade. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The comprehensive characterization of these molecular events requires a systematic approach, employing radioligand binding assays to define affinity and selectivity, [³⁵S]GTPγS assays to directly measure G-protein activation, and cAMP inhibition assays to quantify downstream functional consequences. Through the rigorous application of these methodologies, 7-OH-DPAT is firmly established as an indispensable pharmacological tool, enabling detailed investigation of D3 receptor function and facilitating the discovery of novel therapeutics for a range of CNS disorders.

References

-

Dopamine D1/D3 Receptors Signaling Pathways. ResearchGate. [Link]

-

Pilon, C., Lévesque, D., et al. (1995). Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP. Journal of Neurochemistry. [Link]

-

Dopamine receptor D3. Wikipedia. [Link]

-

GTPγS Binding Assay. Creative Bioarray. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2004). Signaling mechanisms of the D3 dopamine receptor. Journal of Neurochemistry. [Link]

-

Pugsley, T. A., Davis, M. D., et al. (1995). Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

GTPγS Binding Assays. NCBI Bookshelf. [Link]

-

Galaj, E., & Ranaldi, R. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]

-

Wu, G., et al. (2000). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of Biomolecular Screening. [Link]

-

Radioligand binding assays. Bio-protocol. [Link]

-

D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

-

[35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. [Link]

-

D3 Dopamine Receptor Assay. Innoprot. [Link]

-

Wadenberg, M. L., & Hicks, P. B. (1994). The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity. European Journal of Pharmacology. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]

-

GTPγS Binding Assays. PubMed. [Link]

-

Guo, N., et al. (2000). Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography. Canadian Journal of Physiology and Pharmacology. [Link]

-

Caballero, R., et al. (2006). The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Has anyone performed cAMP glo to detect the Dopamine receptor D3 response to dopamine? ResearchGate. [Link]

-

cAMP NOMAD D3 Dopamine Receptor Cell Line. Innoprot. [Link]

-

7-OH-DPAT. Wikipedia. [Link]

-

Ferrari, F., et al. (1995). Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats. Psychopharmacology. [Link]

-

Ruedi-Bettschen, D., et al. (2005). Effects of the Putative Dopamine D3 Receptor Agonist 7-OH-DPAT in Rhesus Monkeys Trained to Discriminate Cocaine From Saline. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Schneider, S., et al. (2016). Optimizing the Expression of Human Dopamine Receptors in Escherichia coli. International Journal of Molecular Sciences. [Link]

-

Armstrong, M., et al. (2025). Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors. Journal of Neural Transmission. [Link]

-

Su, P., et al. (2016). Biochemical Characterization of Dopamine D2 Receptor-Associated Protein Complexes Using Co-Immunoprecipitation and Protein Affinity Purification Assays. Springer Nature Experiments. [Link]

-

Allen, J. A., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. ACS Chemical Neuroscience. [Link]

-

Marcellino, D., et al. (2020). Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection. MDPI. [Link]

-

D2 Dopamine Receptor Assay. Innoprot. [Link]

-

Pritchard, L. M., et al. (2003). 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment. Neuropsychopharmacology. [Link]

-

Basith, S., et al. (2018). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences. [Link]

-

Bordet, R., et al. (1997). Induction of dopamine D3 receptor expression as a mechanism of behavioral sensitization to levodopa. Proceedings of the National Academy of Sciences. [Link]

-

7-OH-DPAT - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

Sources

- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 2. innoprot.com [innoprot.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 5. rndsystems.com [rndsystems.com]

- 6. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. researchgate.net [researchgate.net]

- 20. innoprot.com [innoprot.com]

- 21. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

binding affinity profile of 7-OH-DPAT for D3 vs D2 receptors

An In-Depth Technical Guide to the Binding Affinity Profile of 7-OH-DPAT for Dopamine D3 vs. D2 Receptors

Abstract

This technical guide provides a comprehensive analysis of the binding affinity and selectivity profile of 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) for the dopamine D3 receptor versus the D2 receptor. 7-OH-DPAT is a critical pharmacological tool used extensively in neuroscience research to probe the function of the D3 receptor, which is implicated in mood, cognition, and substance use disorders.[1][2] This document details the quantitative binding characteristics of 7-OH-DPAT, outlines the rigorous experimental methodologies required to determine these parameters, and explains the underlying molecular signaling pathways. By synthesizing data from authoritative sources with field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals working with dopaminergic systems.

Introduction: The Significance of D3 Receptor Selectivity

The dopamine system is integral to numerous central nervous system functions, including motor control, motivation, and reward.[3] Its effects are mediated by five distinct G protein-coupled receptor (GPCR) subtypes, broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[3][4] The D2 and D3 receptors, in particular, share a high degree of sequence homology, making the development of subtype-selective ligands a significant challenge.[4][5]

However, their anatomical distribution and physiological roles are distinct. D2 receptors are highly expressed in motor areas like the striatum, whereas D3 receptors are more concentrated in limbic regions associated with emotion and cognition, such as the nucleus accumbens.[4][6] This distinction is critical for therapeutic drug design; targeting D3 receptors selectively could offer novel treatments for neuropsychiatric disorders like schizophrenia, depression, and addiction, while minimizing the motor side effects associated with non-selective D2 receptor modulation.[3]

7-OH-DPAT emerged as a valuable research compound due to its notable preference for the D3 receptor subtype.[1] Understanding its precise binding affinity profile is paramount for designing and interpreting experiments aimed at elucidating the specific roles of the D3 receptor.

Molecular Pharmacology: Binding Affinity Profile of 7-OH-DPAT

The defining characteristic of 7-OH-DPAT is its significantly higher binding affinity for the dopamine D3 receptor compared to the D2 receptor. This selectivity is most pronounced for its R-(+)-enantiomer.

Quantitative Binding Affinity Data

Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand at equilibrium. A lower Kᵢ value indicates a higher binding affinity. Data from multiple studies using recombinant human dopamine receptors expressed in cell lines like Chinese Hamster Ovary (CHO) consistently demonstrate the D3-preferential binding of 7-OH-DPAT.

| Compound | Receptor | Kᵢ (nM) | Selectivity (D2 Kᵢ / D3 Kᵢ) | Source |

| R-(+)-7-OH-DPAT | Human D3 | 0.57 | >200-fold | [7] |

| Human D2 | >114 | [7] | ||

| (+)-7-OH-DPAT | Human D3 | 2 | ~51.5-fold | [8] |

| Human D2 | 103 | [8] | ||

| [³H]7-OH-DPAT | Rat D3 | ~0.5 (Kᵈ) | ~7.2-fold | [9] |

| Rat D2 | ~3.6 (Kᵈ) | [9] |

Note: Kᵈ (dissociation constant) is reported for the radiolabeled form of the drug in one study, which is conceptually similar to Kᵢ for quantifying affinity.

These data unequivocally establish that 7-OH-DPAT is a D3-selective agonist. The R-(+)-isomer, in particular, exhibits a remarkable preference for the human D3 receptor, with over 200-fold higher affinity compared to the D2 receptor.[7] It is crucial to acknowledge that while highly selective, this preference is not absolute. At higher concentrations, typically above the 1 mg/kg dose in vivo, 7-OH-DPAT can engage D2 receptors, a critical consideration for interpreting behavioral studies.[10][11]

Methodology: Gold Standard for Affinity Determination

The quantitative data presented above are derived from in vitro radioligand binding assays. This technique remains the gold standard for characterizing the direct interaction between a ligand and a receptor.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., 7-OH-DPAT) to displace a radiolabeled ligand (e.g., [³H]spiperone) that is known to bind to the target receptor. The experiment involves incubating a constant concentration of the receptor preparation and the radioligand with varying concentrations of the competitor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in measured radioactivity. The resulting data are used to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the specific binding of the radioligand), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[12]

Experimental Workflow Diagram

Caption: Canonical Gi/o signaling pathway for D2/D3 receptors.

Discussion and Field-Proven Insights

The high D3-selectivity of 7-OH-DPAT makes it an invaluable tool, but its utility is predicated on a thorough understanding of its pharmacological nuances.

-

Causality of Experimental Choices: The choice of recombinant cell lines over native tissue for initial binding assays is deliberate. It provides a clean system, expressing only the receptor subtype of interest (D2 or D3), thereby eliminating confounding binding to other dopamine receptors or sites. [9]The use of a D2-family antagonist like (+)-butaclamol to define non-specific binding is a self-validating step, ensuring that the measured "specific binding" is indeed to the intended dopamine receptors. [13]

-

Trustworthiness and Limitations: While 7-OH-DPAT is D3-selective, it is not D3-exclusive. Researchers must be cautious with dose selection, as higher doses will lead to significant D2 receptor occupancy, potentially confounding the interpretation of results. [10]This is why in vivo studies often use low doses (e.g., <0.3 mg/kg) to preferentially probe D3 function. [2][10]Furthermore, while [³H]7-OH-DPAT can be used as a radioligand, it has been shown to label both D2 and D3 receptors with high affinity, necessitating careful experimental design, such as using masking agents, to isolate binding to a single subtype. [9][14]

-

Authoritative Grounding: The D3-preferential profile of 7-OH-DPAT is not a singular finding but is supported by a robust body of literature. [7][8]Its utility in preclinical models, for example, to study drug addiction and motivation, is based on the hypothesis that its behavioral effects at low doses are mediated primarily through D3 receptors located in the brain's limbic circuits. [11][15]

Conclusion

7-OH-DPAT is a cornerstone pharmacological agent for investigating the dopamine D3 receptor. Its binding profile, characterized by a high affinity and selectivity for D3 over D2 receptors, allows for the targeted exploration of D3-mediated physiological and pathological processes. A rigorous application of in vitro techniques, such as competitive radioligand binding assays, is essential to quantify this selectivity. When used with a clear understanding of its dose-dependent effects and binding characteristics, 7-OH-DPAT provides researchers with a reliable and powerful tool to advance the fields of neuroscience and psychopharmacology.

References

-

The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity. (1994). European Journal of Pharmacology. Available at: [Link]

-

Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. (1994). European Journal of Pharmacology. Available at: [Link]

-

7-OH-DPAT. Wikipedia. Available at: [Link]

-

Theoretical signaling pathways of the dopamine D1/D3 receptors in the healthy, Parkinsonian or dyskinetic striatum. ResearchGate. Available at: [Link]

-

Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2023). MDPI. Available at: [Link]

-

Dopamine receptor D3. Wikipedia. Available at: [Link]

-

The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (2016). Taylor & Francis Online. Available at: [Link]

-

7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment. (2003). Neuropsychopharmacology. Available at: [Link]

-

Molecular pathways of D2 dopamine receptor in striatal medium spiny neurons. Consensus. Available at: [Link]

-

Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography. (2000). Canadian Journal of Physiology and Pharmacology. Available at: [Link]

-

Radioligand binding assays. Bio-protocol. Available at: [Link]

-

Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. (2021). MDPI. Available at: [Link]

-

D2 Receptors in Psychopharmacology. (2016). Psych Scene Hub. Available at: [Link]

-

The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Frontiers in Synaptic Neuroscience. Available at: [Link]

-

Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

-

S 14297, a novel selective ligand at cloned human dopamine D3 receptors, blocks 7-OH-DPAT-induced hypothermia in rats. (1995). European Journal of Pharmacology. Available at: [Link]

-

Signaling mechanisms of the D3 dopamine receptor. (2004). Journal of Receptors and Signal Transduction. Available at: [Link]

-

[3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors. (1995). European Journal of Pharmacology. Available at: [Link]

-

7-OH-DPAT - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

-

In vivo occupancy of D2 dopamine receptors by 7-OH-DPAT. (1997). Synapse. Available at: [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2010). Journal of Pharmacological and Toxicological Methods. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their. (2023). Semantic Scholar. Available at: [Link]

-

Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen. (2001). Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

The Dopamine Receptor Agonist 7-OH-DPAT Modulates the Acquisition and Expression of Morphine-Induced Place Preference. (1995). European Journal of Pharmacology. Available at: [Link]

-

Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain. (1994). Brain Research. Available at: [Link]

-

Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023). Preprints.org. Available at: [Link]

-

Brain oxytocin receptors mediate ejaculation elicited by 7-hydroxy-2-(di-N-propylamino) tetralin (7-OH-DPAT) in anaesthetized rats. (2008). British Journal of Pharmacology. Available at: [Link]

-

Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3. (1977). Clinica Chimica Acta. Available at: [Link]

-

D2 Dopamine Receptor Assay. Innoprot. Available at: [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (2018). Current Protocols in Pharmacology. Available at: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Available at: [Link]

-

Assessment of D3 versus D2 receptor modulation of the discriminative stimulus effects of (+)-7-OH-DPAT in rats. (2000). Psychopharmacology. Available at: [Link]

-

Dopamine D2 and D3 receptors in the rat striatum and nucleus accumbens: use of 7-OH-DPAT and [125I]-iodosulpride. (1994). Brain Research. Available at: [Link]

-

Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. Available at: [Link]

-

7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Food and Drug Administration. Available at: [Link]

-

7-Hydroxymitragynine (7-OH). Class Action Lawsuits. Available at: [Link]

-

A) In vitro Effect of (R)-7-OH-DPAT at different concentrations (from...). ResearchGate. Available at: [Link]

Sources

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 7. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S 14297, a novel selective ligand at cloned human dopamine D3 receptors, blocks 7-OH-DPAT-induced hypothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo occupancy of D2 dopamine receptors by 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Dopamine D2 and D3 receptors in the rat striatum and nucleus accumbens: use of 7-OH-DPAT and [125I]-iodosulpride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Role of 7-Hydroxy-DPAT in Mesolimbic Dopamine System Research

Executive Summary

7-Hydroxy-DPAT (7-OH-DPAT) serves as a critical, albeit complex, pharmacological probe for dissecting the function of the dopamine D3 receptor (D3R) within the mesolimbic system. While historically classified as a selective D3 agonist, its utility is defined by a narrow "selectivity window."

This guide provides a rigorous technical framework for utilizing 7-OH-DPAT to differentiate between presynaptic autoreceptor modulation and postsynaptic receptor activation. The biphasic nature of this compound—inhibiting dopaminergic tone at nanomolar concentrations while stimulating it at micromolar concentrations—requires precise experimental design. This document outlines the mechanistic grounding, validated protocols for locomotor and addiction models, and data interpretation strategies essential for high-integrity research.

Pharmacological Profile & Selectivity Window[1][2]

The utility of 7-OH-DPAT hinges on the researcher's ability to maintain concentrations within the D3-selective range. At higher doses, the compound loses selectivity and cross-reacts with D2 receptors (D2R), confounding data interpretation.

Binding Affinity Constants (Ki)

Data synthesized from radioligand binding assays in CHO cells expressing human recombinant receptors.

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs D3) | Functional Outcome |

| Dopamine D3 | 0.57 - 1.2 | 1.0 | Primary Target: High-affinity activation. |

| Dopamine D2 | 103 - 150 | ~100-200x | Secondary Target: Activated at high doses/concentrations. |

| 5-HT1A | > 5,000 | > 5,000x | Negligible off-target binding. |

| Sigma Sites | > 10,000 | > 10,000x | Negligible off-target binding. |

Critical Insight: In ex vivo or in vivo rodent models, the functional selectivity is often lower (approx. 50-fold) due to receptor reserve and bioavailability factors.

Mechanistic Framework: The Biphasic Switch

7-OH-DPAT acts via a "Biphasic Switch" mechanism. The physiological outcome is determined by the specific population of receptors engaged:

-

Phase I (Low Dose): Preferential binding to high-affinity D3 autoreceptors (and high-affinity D2 autoreceptors) on dopaminergic terminals in the Nucleus Accumbens (NAc) and somatodendritic sites in the Ventral Tegmental Area (VTA).

-

Result: Inhibition of adenylyl cyclase, reduced Ca2+ influx, suppression of dopamine release .

-

-

Phase II (High Dose): Recruitment of low-affinity postsynaptic D2/D3 receptors .

-

Result:Restoration or potentiation of dopaminergic signaling and downstream motor activation.

-

Visualization: D3R Signaling & The Biphasic Switch

Figure 1: Mechanistic pathway illustrating the dose-dependent divergence of 7-OH-DPAT action. Low doses engage presynaptic brakes (Green path), while high doses override this via postsynaptic activation (Red path).

Experimental Protocols

Protocol A: Assessment of Locomotor Inhibition (Autoreceptor Assay)

Objective: To validate the integrity of presynaptic D3 autoreceptor function by measuring locomotor suppression.

Causality: Since D3 activation inhibits DA release, a functional system must show reduced ambulation at low doses. Absence of inhibition suggests receptor desensitization or incorrect dosing.

-

Subject Prep: Male Sprague-Dawley rats (250-300g), habituated to activity chambers for 3 consecutive days (60 min/day).

-

Drug Preparation: Dissolve 7-OH-DPAT HBr in sterile saline (0.9%).

-

Note: Use fresh solution; oxidation turns solution pink (discard if discolored).

-

-

Dosing Regimen:

-

Vehicle: Saline (1 mL/kg, SC).

-

Low Dose (Target): 0.01, 0.03, 0.1 mg/kg (SC).

-

High Dose (Control): 1.0, 5.0 mg/kg (SC).

-

-

Workflow:

-

T=0: Place animal in chamber (Habituation phase, 30 min).

-

T=30: Administer treatment (SC).

-

T=30 to T=90: Record horizontal ambulation (photobeam breaks).

-

-

Data Analysis: Plot total distance traveled in 5-min bins.

-

Validation Criteria: The 0.03-0.1 mg/kg doses must produce a U-shaped dose-response curve (significant reduction vs. vehicle).

-

Protocol B: Reinstatement of Drug-Seeking (Addiction Model)

Objective: To assess the role of D3 receptors in the motivation to seek cocaine following extinction.

Causality: D3 receptors are upregulated in the NAc following chronic cocaine exposure. 7-OH-DPAT can act as a "primer" to reinstate seeking behavior, mimicking the effect of the drug itself via D3 stimulation.

-

Training: Rats trained to self-administer cocaine (0.5 mg/kg/infusion) on an FR1 schedule until stable (>10 days).

-

Extinction: Substitution of saline for cocaine until lever pressing drops to <10% of baseline (approx. 7-14 days).

-

Testing (Reinstatement):

-

Administer 7-OH-DPAT (0.1 - 1.0 mg/kg, IP) or Vehicle immediately prior to placing the animal in the operant chamber.

-

Critical Step: No cocaine is available during this session. Record "seeking" responses (active lever presses).

-

-

Controls: Pre-treatment with a selective D3 antagonist (e.g., SB-277, 10 mg/kg) to confirm specificity.

Visualization: Addiction Study Workflow

Figure 2: Experimental workflow for evaluating D3-mediated reinstatement of drug-seeking behavior.

Critical Considerations & Troubleshooting

Route of Administration

-

Subcutaneous (SC): Preferred for locomotor studies. Provides stable absorption and clear biphasic separation.

-

Intraperitoneal (IP): Acceptable but faster Tmax may blur the distinction between presynaptic and postsynaptic onset.

-

Intra-cranial (Microinjection):

-

NAc Shell: 0.1 - 1.0 µ g/side . High specificity for mesolimbic reward processing.

-

VTA: Targets somatodendritic autoreceptors directly.

-

The "Yawning" Confounder

7-OH-DPAT induces yawning in rats at low doses (0.01-0.1 mg/kg). This is a D3-mediated behavior.[1][2][3][4]

-

Observation: If your "low dose" animals are not yawning but are showing hyperlocomotion, you have overdosed or have a compound purity issue. Yawning is a positive control for D3 selectivity in vivo.

Antagonist Verification

To prove D3 specificity, effects must be blocked by highly selective D3 antagonists (e.g., SB-277 or PG01037 ) but not by D2-selective antagonists (e.g., L-741,626 ) at appropriate doses.

References

-

Daly, S. A., & Waddington, J. L. (1993). Behavioural effects of the putative D-3 dopamine receptor agonist 7-OH-DPAT in relation to other "D-2-like" agonists. Neuropharmacology.

-

Le Foll, B., et al. (2005). Dopamine D3 receptor ligands for the treatment of tobacco dependence. Expert Opinion on Investigational Drugs.

-

Caine, S. B., & Koob, G. F. (1993). Modulation of cocaine self-administration in the rat through D-3 dopamine receptors. Science.

-

Sokoloff, P., et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature.

-

Parsons, L. H., et al. (1996). The putative dopamine D3 receptor agonist 7-OH-DPAT reduces dopamine release in the nucleus accumbens.[1][4] Brain Research.

Sources

- 1. Biphasic inhibition of stimulated endogenous dopamine release by 7-OH-DPAT in slices of rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biphasic effects of D3-receptor agonists, 7-OH-DPAT and PD128907, on the D1-receptor agonist-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Properties of 7-Hydroxy-DPAT in Parkinson's Models

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Rationale

Parkinson’s Disease (PD) therapeutics have historically focused on symptomatic relief via dopamine replacement (L-DOPA) or non-selective agonists. However, these treatments do not halt neurodegeneration and often induce dyskinesias. 7-Hydroxy-DPAT (7-OH-DPAT) , a preferential dopamine D3 receptor agonist, represents a paradigm shift from simple symptom management to potential disease modification.

This guide analyzes the neuroprotective mechanism of 7-OH-DPAT, specifically its ability to upregulate Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF) via D3 receptor signaling. We provide a detailed technical breakdown of its pharmacological profile, mechanistic pathways, and the "Gold Standard" experimental protocols for validating its efficacy in 6-OHDA models.

Pharmacological Profile: 7-Hydroxy-DPAT[1][2]

To design effective experiments, one must understand the molecule's binding kinetics and selectivity window. 7-OH-DPAT is not a "clean" D3 agonist at all doses; its selectivity is dose-dependent.

Receptor Binding Affinity

| Receptor | K_i (nM) | Selectivity Ratio (vs D2) | Functional Outcome |

| Dopamine D3 | ~0.5 - 1.0 | 1 | Neuroprotection (BDNF release), Locomotor suppression |

| Dopamine D2 | ~10 - 50 | ~50-100x lower | Symptomatic relief, potential for dyskinesia at high doses |

| Dopamine D1 | > 5,000 | Negligible | None |

| 5-HT1A | > 1,000 | Negligible | None |

Critical Insight: In experimental models, maintaining plasma concentrations near the D3

Mechanism of Action: The D3-BDNF Axis

The neuroprotective capacity of 7-OH-DPAT is distinct from its dopaminergic stimulation. It operates through a receptor-mediated signal transduction cascade that results in the transcription of survival factors.

Signaling Pathway

Activation of the D3 receptor by 7-OH-DPAT recruits the PI3K/Akt pathway, which is essential for neuronal survival and plasticity.

-

D3 Activation: 7-OH-DPAT binds D3 receptors on dopaminergic neurons.[1]

-

Kinase Cascade: Activates Phosphoinositide 3-kinase (PI3K ) and Akt (Protein Kinase B).

-

Transcription: Phosphorylation of CREB leads to increased mRNA expression of BDNF and Bcl-2 .

-

Outcome: BDNF secretion promotes autocrine/paracrine survival, while Bcl-2 inhibits mitochondrial apoptosis (Bax/Bak).

Visualization: Signaling Cascade

Caption: The D3-mediated neuroprotective signaling pathway activated by 7-OH-DPAT.

Experimental Evidence: The 6-OHDA Model

The most robust evidence for 7-OH-DPAT's neuroprotection comes from the 6-hydroxydopamine (6-OHDA) rat model. Unlike acute toxicity models, the 6-OHDA lesion allows for the assessment of structural regeneration and long-term survival of Tyrosine Hydroxylase (TH+) neurons.

Key Study Data Summary

Source: PLOS ONE (2015) & Related Literature[2]

| Parameter | Control (Lesion Only) | 7-OH-DPAT Treated | Improvement |

| TH+ Neuron Survival (SNpc) | ~20-30% | ~70-80% | +50% |

| Striatal Innervation (OD) | Depleted | Restored | Significant |

| Rotational Asymmetry | High (>10 turns/min) | Reduced (<2 turns/min) | Functional Recovery |

| Dendritic Spine Density | Sparse | Normal | Structural Plasticity |

Interpretation: Continuous administration of 7-OH-DPAT does not merely mask symptoms; it preserves the anatomical integrity of the nigrostriatal pathway, especially when combined with BDNF overexpression or endogenous upregulation.

Detailed Protocol: Validating Neuroprotection

To replicate these findings, a rigorous protocol involving continuous infusion is required. Bolus injections are insufficient due to the short half-life of 7-OH-DPAT and the need for sustained receptor occupancy to trigger neurotrophic gene expression.

Workflow Overview

Caption: Experimental workflow for assessing 7-OH-DPAT neuroprotection in 6-OHDA lesioned rats.

Step-by-Step Methodology

Phase 1: Stereotaxic Lesioning (Day 0)

-

Anesthesia: Ketamine (100 mg/kg) + Xylazine (10 mg/kg) IP.

-

Targeting: Unilateral injection into the Medial Forebrain Bundle (MFB) or Striatum.

-

Coordinates (MFB): AP -4.4, ML -1.2, DV -7.8 (relative to Bregma).

-

-

Toxin: 6-OHDA (8 µg in 4 µL ascorbic acid saline).

-

Rate: 0.5 µL/min to prevent diffusion to non-target areas.

Phase 2: Drug Administration (Day 1 - Endpoint)

-

Method: Osmotic Minipump (e.g., Alzet) implantation SC.

-

Drug: 7-Hydroxy-DPAT HBr.

-

Dosage: 0.05 - 0.1 mg/kg/day .

-

Rationale: This low continuous dose targets the high-affinity D3 sites without over-stimulating D2 receptors, minimizing tolerance and side effects.

-

-

Duration: Minimum 4 weeks to observe structural plasticity.

Phase 3: Behavioral & Histological Assessment

-

Amphetamine-Induced Rotation: Administer Amphetamine (2.5 mg/kg).

-

Metric: Net ipsilateral turns. 7-OH-DPAT treated animals should show significantly fewer turns, indicating preserved striatal dopamine.

-

-

Immunohistochemistry:

-

Perfuse with 4% PFA.

-

Stain sections for Tyrosine Hydroxylase (TH) .[2]

-

Stereology: Use the optical fractionator method to count TH+ neurons in the Substantia Nigra pars compacta (SNpc).

-

Translational Challenges & Future Directions

While preclinical data is promising, several hurdles exist for clinical translation:

-

Bioavailability: 7-OH-DPAT has poor oral bioavailability. Development of prodrugs or transdermal patches (similar to Rotigotine) is necessary.

-

Desensitization: Chronic D3 activation can lead to receptor downregulation. However, the "continuous low dose" strategy appears to mitigate this compared to pulsatile high doses.

-

Side Effects: D3 agonists can induce yawning and hypothermia in rodents, and potentially impulse control disorders (ICDs) in humans.

References

-

The Transfection of BDNF to Dopamine Neurons Potentiates the Effect of Dopamine D3 Receptor Agonist Recovering the Striatal Innervation. Source: PLOS ONE (2015) URL:[Link] Context: Primary evidence for 7-OH-DPAT + BDNF synergy in 6-OHDA models.

-

Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection. Source: MDPI (Biomolecules) URL:[Link] Context: Detailed review of the PI3K/Akt/mTOR signaling pathways activated by D3 agonists.

-

Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway. Source: PubMed / PMC URL:[Link] Context: Comparative mechanisms of neuroprotection in toxin models.[3]

-

Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen. Source: PubMed URL:[4][5][Link] Context: Defines the binding affinity and selectivity profile of 7-OH-DPAT.

-

Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis. Source: Brain Research (PubMed) URL:[Link] Context: Evidence of 7-OH-DPAT's effect on dopamine synthesis and autoreceptor modulation.[6][1]

Sources

- 1. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Brain Factor‑7® against motor deficit and oxidative stress in a mouse model of MPTP‑induced Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protection Against Cellular Toxicity from Rotenone Treatment by the Neuroprotective, Novel Multifunctional Antiparkinsonian Drug D-512 [mdpi.com]

- 4. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Enantioselective Pharmacology of 7-Hydroxy-DPAT

Executive Summary

7-Hydroxy-2-(N,N-di-n-propylamino)tetralin (7-OH-DPAT) is a benchmark tetralin-based ligand in dopaminergic research, historically critical for distinguishing Dopamine D3 receptor function from the D2 subtype.[1] While often supplied as a hydrobromide salt in racemic form, its pharmacological utility relies entirely on its stereochemistry.

The (R)-(+)-enantiomer is the active eutomer, exhibiting high affinity and selectivity for the D3 receptor, and acting as a full agonist. Conversely, the (S)-(-)-enantiomer (distomer) displays negligible affinity and functional potency at physiological concentrations. This guide delineates the molecular, functional, and synthetic differences between these enantiomers to ensure experimental rigor in neuropsychopharmacology.

Molecular Architecture & Stereochemistry

7-OH-DPAT belongs to the 2-aminotetralin class.[1] The chirality resides at the C2 carbon of the tetralin ring.

-

Chemical Name: 7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol[1]

-

Active Isomer: (R)-(+)-7-OH-DPAT

-

Inactive Isomer: (S)-(-)-7-OH-DPAT[1]

Structural Visualization

The following diagram illustrates the stereochemical orientation and the critical pharmacophore elements required for D3 receptor binding.

Figure 1: Stereochemical divergence of 7-OH-DPAT. The (R)-configuration aligns the dipropylamino group optimally within the orthosteric binding pocket of the D3 receptor.

Pharmacodynamics: Receptor Affinity & Selectivity

The distinction between (R) and (S) is not merely quantitative but qualitative in the context of receptor subtype selectivity.

Binding Affinity Profile ( )

The (R)-enantiomer drives the high-affinity binding observed in the racemate. The (S)-enantiomer is effectively inert at nanomolar concentrations.

| Receptor Subtype | Ligand | Selectivity Ratio | |

| Dopamine D3 | (R)-(+)-7-OH-DPAT | 0.57 | Reference |

| Dopamine D3 | (S)-(-)-7-OH-DPAT | > 100 | Low Affinity |

| Dopamine D2 | (R)-(+)-7-OH-DPAT | ~3.6 - 10 | ~10-20x (D3 preferring) |

| Dopamine D2 | (S)-(-)-7-OH-DPAT | > 500 | Negligible |

| 5-HT1A | (R)-(+)-7-OH-DPAT | > 1,000 | Non-selective |

Note:

Functional Selectivity (Signaling)

Both D2 and D3 receptors couple to

Figure 2: Signal transduction pathways.[1] Low doses of (R)-7-OH-DPAT preferentially activate D3 receptors, resulting in yawning and hypolocomotion. High doses recruit D2 receptors, leading to stereotypy.

Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis & Resolution

To obtain high-purity (R)-7-OH-DPAT, researchers typically utilize a resolution strategy involving Dibenzoyl-L-tartaric acid on the methoxy-precursor.[1]

Reagents:

-

n-Propylamine / Propionaldehyde[1]

-

Sodium Cyanoborohydride (

) -

(-)-Dibenzoyl-L-tartaric acid[1]

-

Boron Tribromide (

) or 48% HBr

Workflow:

-

Reductive Amination:

-

Chiral Resolution (The Critical Step):

-

Dissolve the racemic amine in hot ethanol.

-

Add (-)-Dibenzoyl-L-tartaric acid (0.5 - 1.0 eq).[1]

-

Allow to crystallize slowly. The (R)-amine forms a less soluble diastereomeric salt with the L-tartrate.

-

Filter crystals and recrystallize from ethanol/water to achieve >99% enantiomeric excess (ee).

-

Validation: Check optical rotation.[4][5] (R)-enantiomer salt is typically dextrorotatory (

).

-

-

Free Basing:

-

Treat the salt with 1M NaOH to liberate the free amine: (R)-7-methoxy-2-(N,N-dipropylamino)tetralin .[1]

-

-

Demethylation:

-

Dissolve the (R)-methoxy intermediate in anhydrous

at -78°C. -

Add

(1M in -

Warm to room temperature and stir for 2-4 hours.

-

Quench with methanol/ice.

-

-

Salt Formation:

-

Convert the resulting phenol to the Hydrobromide (HBr) salt for stability.

-

Protocol B: Radioligand Binding Assay (D3 Selectivity)

Objective: Verify the

-

Membrane Prep: CHO cells stably expressing human D3 receptors (hD3).

-

Radioligand: [³H]-7-OH-DPAT (0.5 nM) or [³H]-Spiperone (0.2 nM).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM-

Note:

is crucial for high-affinity agonist binding states.[1]

-

-

Incubation: 60 minutes at 25°C.

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Determine

and convert to

Behavioral Pharmacology: In Vivo Differences

The behavioral profile of 7-OH-DPAT is biphasic and enantiomer-specific.[1]

-

Low Dose (0.01 - 0.1 mg/kg):

-

Effect: Induction of yawning, stretching, and penile erection.

-

Mechanism: D3 receptor activation (likely presynaptic or autoreceptor modulation in the Islands of Calleja).

-

Enantiomer: Strictly observed with (R)-7-OH-DPAT . The (S)-enantiomer requires significantly higher doses to elicit these effects, often attributable to trace contamination or weak D2 crossover.

-

-

High Dose (> 1.0 mg/kg):

-

Effect: Locomotor stimulation and stereotypy (sniffing/gnawing).

-

Mechanism: Loss of selectivity; activation of postsynaptic D2 receptors in the striatum.

-

References

-

Damsma, G., et al. (1993). Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand.[1][6] European Journal of Pharmacology, 249(3), R9-R10. Link

-

Gonzalez, A. M., & Sibley, D. R. (1995). [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors. European Journal of Pharmacology, 272(1), R1-R3. Link

-

Foulon, C., et al. (1993). Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand.[1][7] Journal of Medicinal Chemistry, 36(10), 1499-1500. Link

-

Stanhope, K. J., et al. (2001). Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen.[1][6] European Journal of Pharmacology, 411(3), 235-244. Link

-

BenchChem. (R)-2-Amino-7-hydroxytetralin Protocol & Data. Link

Sources

- 1. 7-hydroxy-2-(di-N-propylamino)tetralin | C16H25NO | CID 1219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]

- 3. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 6. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'- propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Interrogation of the Dopamine D3 Receptor via 7-Hydroxy-DPAT: Signaling Architectures and Experimental Validation

Executive Summary

7-Hydroxy-DPAT (7-Hydroxy-N,N-di-n-propyl-2-aminotetralin) stands as a pivotal pharmacological probe in neuropsychiatric research, distinguished by its high affinity for the Dopamine D3 Receptor (D3R) .[1][2][3] Unlike the ubiquitous D2 receptor, the D3 subtype is anatomically restricted to limbic areas (e.g., Nucleus Accumbens, Islands of Calleja), making it a critical target for modulating motivation, emotion, and reward without the severe extrapyramidal side effects associated with classic antipsychotics.

This technical guide provides a rigorous examination of the molecular pathways activated by 7-Hydroxy-DPAT. It moves beyond simple binding kinetics to explore the G-protein-dependent and independent signaling cascades, providing researchers with self-validating protocols to distinguish D3R-specific effects from D2R "noise."

Pharmacological Profile & Selectivity

To use 7-Hydroxy-DPAT effectively, one must understand its window of selectivity. While often labeled a "selective D3 agonist," it acts as a partial agonist at D2 receptors at higher concentrations.

Critical Insight: The selectivity ratio is approximately 10 to 100-fold for D3 over D2, depending on the assay conditions (e.g., presence of sodium ions). In vivo, doses exceeding 0.1 mg/kg may recruit D2 receptors, confounding data interpretation.

Table 1: Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Functional Mode | Notes |

| Dopamine D3 | 0.5 – 1.0 | Full Agonist | High affinity; G-protein coupling is robust. |

| Dopamine D2 | 10 – 60 | Partial Agonist | Activation occurs at high concentrations (>100 nM). |

| Dopamine D4 | ~650 | Weak Agonist | Negligible physiological relevance at standard doses. |

| Dopamine D1 | >5,000 | Inactive | No significant cross-reactivity. |

| Serotonin 5-HT1A | >1,000 | Inactive | Distinct from its isomer 8-OH-DPAT (a 5-HT1A agonist). |

Molecular Signaling Architecture

Upon binding to the orthosteric site of the D3 receptor, 7-Hydroxy-DPAT triggers a conformational change that catalyzes the exchange of GDP for GTP on the Gα subunit. The signaling architecture is bifurcated into Canonical G-Protein Signaling and Kinase Cascade Modulation .

A. Canonical Gi/o Signaling (The Primary Transducer)

The D3 receptor couples preferentially to Gαi/o proteins.

-

Adenylyl Cyclase (AC) Inhibition: The liberated Gαi subunit inhibits Adenylyl Cyclase (isoforms V and VI).

-

cAMP Depletion: This results in a rapid decrease in intracellular cAMP.

-

PKA Suppression: Reduced cAMP leads to the inactivation of Protein Kinase A (PKA), altering the phosphorylation state of downstream ion channels (e.g., decreasing excitability via K+ channels) and transcription factors (e.g., CREB).

B. The Kinase Cascades: ERK and Akt/GSK3β

7-Hydroxy-DPAT activation of D3R recruits critical kinase pathways involved in neuroprotection and plasticity.

-

MAPK/ERK Pathway: D3R stimulation leads to the phosphorylation of ERK1/2. This is often mediated by the Gβγ subunits activating PI3K or Ras-Raf cascades. In striatal neurons, D3R can form heteromers with D1R, where 7-Hydroxy-DPAT enhances D1-mediated ERK phosphorylation.

-

Akt/GSK3β Pathway: A vital neuroprotective mechanism.[4] D3R activation leads to the phosphorylation (activation) of Akt (Protein Kinase B). Activated Akt subsequently phosphorylates GSK3β at Ser9, thereby inhibiting its activity. Since GSK3β is pro-apoptotic, its inhibition promotes neuronal survival—a key mechanism in Parkinson's disease models.

Visualization: The D3 Receptor Signaling Map

The following diagram illustrates the signal transduction pathways activated by 7-Hydroxy-DPAT.

Caption: Figure 1. Molecular signaling cascade of 7-Hydroxy-DPAT at the D3 Receptor.[5] Note the bifurcation into cAMP suppression and kinase activation (Akt/ERK).

Experimental Workflows & Validation

To ensure scientific integrity, experiments using 7-Hydroxy-DPAT must include controls for D2 receptor cross-reactivity. The following protocols are designed to be self-validating.

Protocol A: [35S]GTPγS Binding Assay

This is the "Gold Standard" for measuring functional G-protein coupling. It measures the initial step of receptor activation—the exchange of GDP for a non-hydrolyzable GTP analog.

Objective: Determine the EC50 and Emax of 7-Hydroxy-DPAT for G-protein activation.

Materials:

-

Membrane preparations (CHO-D3 or Rat Striatum).

-

[35S]GTPγS (Specific activity ~1250 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 10 µM GDP, pH 7.4.

-

Critical Control: Selective D3 antagonist (e.g., SB-277011A at 100 nM) to block the effect and prove specificity.

Step-by-Step Methodology:

-

Membrane Preparation: Thaw membranes and homogenize in Assay Buffer.

-

Pre-Incubation: Incubate membranes (10 µg protein/well) with GDP (10 µM) for 20 minutes at 25°C. Why? High GDP concentrations reduce basal G-protein noise.

-

Ligand Addition: Add 7-Hydroxy-DPAT (Concentration range: 10^-11 M to 10^-5 M).

-

Validation Step: In duplicate wells, add SB-277011A (100 nM) 15 minutes prior to agonist.

-

-

Radioligand Addition: Add [35S]GTPγS (0.1 nM final) and incubate for 60 minutes at 30°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

Data Interpretation:

-

Specific Binding: Total Binding - Non-Specific Binding (measured with 10 µM unlabelled GTPγS).

-

Validation: The signal produced by 7-Hydroxy-DPAT must be fully ablated by SB-277011A. If a residual signal remains at high agonist concentrations, it indicates D2R cross-reactivity.

Protocol B: Phospho-ERK1/2 Western Blotting

To assess downstream signaling and mitogenic potential.

Step-by-Step Methodology:

-

Serum Starvation: Starve cells (e.g., HEK-D3) for 16 hours to reduce basal ERK phosphorylation.

-

Treatment: Treat with 7-Hydroxy-DPAT (10 nM - 1 µM) for 5–15 minutes.

-

Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

-

Detection: Immunoblot using anti-pERK1/2 (Thr202/Tyr204) and total ERK antibodies.

Visualization: Experimental Workflow Logic

The following diagram outlines the logical flow for validating D3 specificity using the GTPγS assay.

Caption: Figure 2. Logic flow for validating 7-Hydroxy-DPAT specificity via antagonist competition in [35S]GTPγS assays.

Therapeutic Implications

Parkinson’s Disease (PD)

The D3 receptor is a target for neurorestorative therapy. 7-Hydroxy-DPAT has shown efficacy in 6-OHDA rat models of PD.[3]

-

Mechanism: Activation of the Akt/GSK3β pathway .[4][6][7] By inhibiting GSK3β, 7-Hydroxy-DPAT reduces oxidative stress and apoptosis in dopaminergic neurons of the substantia nigra.

-

Behavior: It improves locomotor deficits and restores the nigrostriatal pathway, though its clinical use is limited by poor oral bioavailability and potential D2-mediated side effects.

Addiction Disorders

D3 receptors are upregulated in the nucleus accumbens of cocaine addicts.

-

Mechanism: 7-Hydroxy-DPAT can substitute for cocaine in discrimination tasks (at high doses) but, more importantly, D3 agonists are studied for their ability to break the cycle of relapse by modulating the "craving" signals in the limbic system.

-

Caveat: Because 7-Hydroxy-DPAT is a full agonist, it can have reinforcing properties itself. Current drug development focuses on D3 partial agonists or antagonists to mitigate this risk.

References

-

Lévesque, D., et al. (1992). Identification, characterization, and localization of the dopamine D3 receptor in rat brain using [3H]7-hydroxy-N,N-di-n-propyl-2-aminotetralin. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Van Kampen, J.M., & Eckman, C.B. (2006).[3] Dopamine D3 receptor agonist delivery to a model of Parkinson's disease restores the nigrostriatal pathway and improves locomotor behavior.[3] Journal of Neuroscience. Retrieved from [Link]

-

Harrison, C., & Traynor, J.R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences. Retrieved from [Link]

-

Pritchard, L.M., et al. (2003). 7-OH-DPAT and PD 128907 Selectively Activate the D3 Dopamine Receptor in a Novel Environment. Neuropsychopharmacology. Retrieved from [Link]

-

Guide to Pharmacology. (2025). Dopamine D3 receptor Ligands. IUPHAR/BPS. Retrieved from [Link]

Sources

- 1. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the putative dopamine D3 receptor agonist 7-OH-DPAT in rhesus monkeys trained to discriminate cocaine from saline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential Effect of Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors in Parkinson Disease: Exploring an Overlooked Avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solubilization of (S)-(-)-7-Hydroxy-DPAT Hydrochloride

This application note details the protocol for dissolving (S)-(-)-7-Hydroxy-DPAT hydrochloride in saline. This guide is designed for pharmaceutical scientists and neurobiologists requiring high-reproducibility solutions for in vivo administration.

Introduction & Physicochemical Context

(S)-(-)-7-Hydroxy-DPAT is a potent, selective dopamine D3 receptor agonist.[1][2] While often supplied as the hydrobromide (HBr) salt, the hydrochloride (HCl) form is also utilized. The presence of a phenolic hydroxyl group at the 7-position renders this molecule highly susceptible to oxidative degradation in aqueous solution, particularly at neutral or alkaline pH.

Critical Mechanism: In the presence of dissolved oxygen and trace metals, the phenol group can oxidize to form quinones (often visible as a pink or brown discoloration). This degradation not only reduces the effective concentration but can produce cytotoxic byproducts. Therefore, while the salt is water-soluble, simple addition to saline is insufficient for high-integrity experiments; degassing and antioxidant protection are best practices.

Key Properties

| Property | Value | Notes |

| Molecular Formula | C₁₆H₂₅NO[1][3][4] · HCl | Note: HBr salt is MW ~328.3; HCl is lighter. |

| Molecular Weight | 283.84 g/mol | Must use this MW for molarity calculations. |

| Solubility (Water) | > 15 mg/mL | Highly soluble. |

| Solubility (Saline) | ~ 10 mg/mL | Slightly reduced due to common ion effect (Cl⁻), but sufficient for dosing. |

| pKa | ~10.4 (Amine), ~10.0 (Phenol) | Protonated at physiological pH. |

| Stability | Low in solution | Light and Oxygen sensitive. |

Materials & Equipment

-

(S)-(-)-7-Hydroxy-DPAT HCl (Store at -20°C, desiccated).[4]

-

Vehicle: 0.9% Sodium Chloride (Sterile Saline).

-

Stabilizers (Optional but Recommended): L-Ascorbic Acid (Sigma) or Sodium Metabisulfite.

-

Inert Gas: Nitrogen (N₂) or Argon tank with bubbling line.

-

Equipment: Vortex mixer, Ultrasonic bath (temperature controlled), 0.22 µm PES syringe filters (low protein binding).

Protocol: Step-by-Step Solubilization

Phase A: Vehicle Preparation (The "Degassing" Step)

Rationale: Removing dissolved oxygen prevents the rapid oxidation of the phenol group.

-

Measure the required volume of 0.9% Saline into a glass beaker.

-

Optional (High Stability): Add 0.1% w/v Ascorbic Acid to the saline. This acts as a sacrificial antioxidant.

-

Note: If your experimental design strictly prohibits antioxidants, skip this, but proceed immediately to step 3.

-

-

Place a glass pipette connected to the N₂ line into the saline.

-

Bubble the gas gently for 15–20 minutes .

-

Seal the container immediately if not using instantly.

Phase B: Dissolution

-

Equilibration: Allow the 7-OH-DPAT vial to warm to room temperature before opening (prevents condensation).

-

Weighing: Weigh the specific amount of powder into a sterile microcentrifuge tube or glass vial.

-

Calculation: To prepare 5 mL of a 1 mg/mL (free base equivalent) solution:

-

-

Addition: Add the degassed saline to the powder.

-

Technique: Add 80% of the target volume first to ensure full dissolution before bringing to final volume.

-

-

Agitation:

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be clear and colorless.

-

Troubleshooting: If particles remain, sonicate in a water bath at ambient temperature for 2–5 minutes. Avoid heating above 37°C to prevent degradation.

-

-

Filtration: Pass the solution through a 0.22 µm PES filter into a sterile, nitrogen-flushed vial. This ensures sterility for injection.

Visualization of Workflows

Figure 1: Solubilization Decision Tree

This diagram outlines the logical flow for preparing the solution, including decision points for troubleshooting solubility issues.

Caption: Figure 1. Step-by-step decision tree for the solubilization of 7-OH-DPAT, emphasizing the critical degassing step to prevent oxidation.

Figure 2: Stability & Degradation Logic

Understanding why we degas: The oxidation pathway of the phenol group.

Caption: Figure 2. Mechanistic pathway of oxidative degradation. Nitrogen degassing and Ascorbic acid block the transition to the inactive Quinone form.

Critical Considerations & Troubleshooting

| Issue | Cause | Solution |

| Pink/Brown Solution | Oxidation of the phenol group. | Discard solution. Re-make using fresh, degassed saline and consider adding 0.1% Ascorbic Acid. |

| Precipitation | Saturation or "Salting Out" (Common Ion Effect). | Ensure concentration is <10 mg/mL. Warm gently to 37°C. If problem persists, use Water for Injection to dissolve, then dilute with 2x Saline. |

| In Vivo Toxicity | Low pH (if using high conc. Ascorbic Acid).[5][6][7] | Check pH. If < 5.0, adjust carefully with dilute NaOH to pH ~6.0-7.0 (avoid >7.5 to prevent oxidation). |

Storage and Stability

-

Powder: -20°C, dark, desiccated. Stable for >2 years.

-

Solution: Unstable. Prepare fresh daily.

-

Without Antioxidant: Use within 2 hours.

-

With Antioxidant (0.1% Ascorbate): Stable for ~24 hours at 4°C (protected from light).

-

References

-

Sigma-Aldrich. Product Information: (±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide. Accessed 2026.

-

Axon Medchem. Axon 1014: this compound Product Sheet. Accessed 2026.

-

Tocris Bioscience. 7-Hydroxy-DPAT hydrobromide Solubility Data. Accessed 2026.

-

Lévesque, D., et al. (1992). "Identification, characterization, and localization of the dopamine D3 receptor in rat brain using 7-[3H]hydroxy-N,N-di-n-propyl-2-aminotetralin."[8] Proceedings of the National Academy of Sciences, 89(17), 8155-8159.[2]

-

Cayman Chemical. 7-hydroxy DPAT (hydrobromide) Product Information. Accessed 2026.

Sources

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. biocrick.com [biocrick.com]

- 5. ijcea.org [ijcea.org]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. japtamers.co.uk [japtamers.co.uk]

- 8. 7-Hydroxy-DPAT hydrobromide | CAS 76135-30-3 | Tocris Bioscience [tocris.com]

Preparation of 7-OH-DPAT Stock Solution for In Vivo Injection: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a stock solution of 7-hydroxy-N,N-dipropyl-2-aminotetralin (7-OH-DPAT) for in vivo injections. 7-OH-DPAT is a potent and selective dopamine D3 receptor agonist crucial for neuropharmacological research.[1][2][3] Proper preparation of the dosing solution is paramount to ensure experimental reproducibility, accuracy, and the welfare of animal subjects. This guide details the scientific rationale behind vehicle selection, provides step-by-step protocols for solubilization and sterilization, and outlines critical safety and handling procedures.

Application Notes: The "Why"

Scientific Background: Mechanism of Action and Physicochemical Properties

7-OH-DPAT acts as a high-affinity agonist at the dopamine D3 receptor, with significantly lower affinity for D2, D1, and D4 receptors.[2] The D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain, such as the nucleus accumbens. Its activation is implicated in modulating locomotion, cognition, and reward pathways.[4][5] As a presynaptic autoreceptor, D3 receptor activation by an agonist like 7-OH-DPAT can inhibit dopamine synthesis and release.[4] This mechanism makes 7-OH-DPAT a valuable tool for investigating the role of the D3 receptor in various neurological and psychiatric disorders, including Parkinson's disease and addiction.[2][5]

Diagram: Simplified 7-OH-DPAT Signaling Pathway

Caption: 7-OH-DPAT activates presynaptic D3 autoreceptors, leading to inhibition of dopamine synthesis and release.

Successful in vivo studies hinge on the correct formulation of the therapeutic agent. The hydrobromide salt of 7-OH-DPAT is a crystalline solid with specific solubility and stability characteristics that dictate its preparation method.

| Property | Description | Source(s) |